N-(3,4-diaminophenyl)methanesulfonamide
Description
The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. ijarsct.co.infrontiersrj.comresearchgate.net Since their discovery as the first broadly effective antimicrobials, sulfa drugs have been developed to treat a multitude of conditions. frontiersrj.comnih.gov N-(3,4-diaminophenyl)methanesulfonamide integrates this critical sulfonamide moiety with an aromatic diamine structure, creating a molecule with distinct reactive sites and potential for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 76345-48-7 |
| IUPAC Name | This compound |
| Monoisotopic Mass | 201.0572 Da uni.lu |
| Predicted XlogP | -0.4 uni.lu |
The aryl-diamino-sulfonamide motif, which combines an aromatic ring, two amino groups, and a sulfonamide linker, is of significant interest in chemical research, particularly in drug discovery. The sulfonamide group itself is a prominent pharmacophore known for its ability to mimic a carboxylic acid group and form key hydrogen bonds with biological targets. researchgate.net This has led to its incorporation into drugs targeting a wide range of conditions, including bacterial infections, inflammation, and cancer. frontiersrj.comnih.govwordpress.com
Aryl sulfonamides, specifically, are recognized as novel and potent inhibitors for various biological targets. For instance, they have been identified as inhibitors of sodium channels like NaV1.5, which is relevant for treating cardiac arrhythmias. nih.gov The addition of a diamino functionality to this aryl sulfonamide core further enhances its chemical utility. A well-known related structure is 4,4'-diaminodiphenylsulfone (Dapsone), a cornerstone in the treatment of leprosy and malaria. nih.gov Dapsone's structure, while a sulfone rather than a sulfonamide, underscores the therapeutic potential of combining aromatic diamine structures with hexavalent sulfur-oxygen moieties. nih.gov This structural precedent highlights the value of aryl-diamino-sulfonamide scaffolds as platforms for designing new biologically active molecules.
The primary research applications for this compound stem from its distinct structural features: the ortho-diamine functionality and the methanesulfonamide (B31651) side chain.
Monomer for High-Performance Polymers: A major application of this compound is its use as a functional monomer in the synthesis of polybenzimidazoles (PBIs). nih.govdtu.dk PBIs are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govresearchgate.net These properties make them suitable for demanding applications, including:
Protective clothing for aerospace and firefighting applications nih.gov
Membranes for high-temperature fuel cells dtu.dk
Gas separation membranes for industrial processes researchgate.net
The synthesis of PBIs involves the polycondensation of an aromatic tetraamine (a compound with two pairs of adjacent amino groups) or an aromatic diamine with a dicarboxylic acid. nih.govmdpi.com The 3,4-diamino configuration on this compound allows it to react with dicarboxylic acids to form the repeating benzimidazole ring structure that constitutes the polymer backbone.
The key advantage of using this specific monomer is the introduction of the methanesulfonamide (-SO₂NHCH₃) group as a pendant side chain on the PBI polymer. Research into sulfonyl-containing PBIs has shown that such functional groups can enhance polymer properties. researchgate.net For example, incorporating sulfonyl groups can improve the solubility of the resulting polymer in organic solvents and modify its gas separation properties, making it a candidate for advanced membranes for H₂/CO₂ separation. researchgate.net
Intermediate in Medicinal Chemistry: Leveraging the established biological significance of the sulfonamide group, this compound also serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical research. The two amino groups provide reactive sites for further derivatization, allowing chemists to construct libraries of novel compounds for biological screening. nih.gov Its structure is a valuable starting point for developing analogues of known bioactive molecules or exploring new chemical space in the search for novel therapeutic agents.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₁N₃O₂S |
| 4,4'-diaminodiphenylsulfone (Dapsone) | C₁₂H₁₂N₂O₂S |
| 3,3'-diaminobenzidine | C₁₂H₁₄N₄ |
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-diaminophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPDVXFBHRUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76345-48-7 | |
| Record name | N-(3,4-diaminophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 3,4 Diaminophenyl Methanesulfonamide and Its Analogs
Direct Sulfonylation Routes
Direct sulfonylation represents the most conventional approach for the synthesis of sulfonamides. This method hinges on the reaction of an amino group with a sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Reaction of Aminophenyl Derivatives with Methanesulfonyl Chloride
The cornerstone of direct sulfonylation for producing N-(3,4-diaminophenyl)methanesulfonamide involves the reaction of a suitable aminophenyl precursor with methanesulfonyl chloride. In a typical procedure, a diaryl-2-imino-4-thiazoline can be condensed with methanesulfonyl chloride to yield the corresponding methanesulfonamide (B31651) derivative. nih.gov While this specific example does not directly yield this compound, it illustrates the fundamental reaction between an amino-functionalized aromatic compound and methanesulfonyl chloride. nih.gov The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
A plausible, though not explicitly detailed in the provided search results, direct synthesis of this compound would involve the reaction of 3,4-diaminophenylaniline with methanesulfonyl chloride. However, the presence of multiple amino groups necessitates careful control of reaction conditions to achieve selective monosulfonylation and avoid undesired side reactions such as polysulfonylation.
Base-Catalyzed Sulfonamide Formation
The formation of sulfonamides through the reaction of amines and sulfonyl chlorides is almost invariably carried out in the presence of a base. researchgate.net The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. researchgate.net This is crucial as the accumulation of acid can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.
Commonly employed bases include organic amines such as triethylamine (B128534) and pyridine, or inorganic bases like sodium carbonate. researchgate.net For instance, in the synthesis of N-substituted sulfonamide derivatives, triethylamine is used to facilitate the reaction between an amino compound and isopropylsulfonyl chloride in dichloromethane (B109758) at 0°C, warming to ambient temperature. google.com The choice of base can influence the reaction rate and yield, and is often selected based on the reactivity of the substrates and the desired reaction conditions.
| Base | Role | Typical Reaction Conditions |
| Triethylamine | HCl scavenger | 0°C to room temperature in dichloromethane |
| Pyridine | HCl scavenger and catalyst | Varies depending on substrate |
| Sodium Carbonate | HCl scavenger | Often used in aqueous or biphasic systems |
Anhydrous Reaction Conditions and Solvent Systems
A variety of anhydrous organic solvents are suitable for these reactions, with the choice often depending on the solubility of the reactants and the reaction temperature. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds. google.com A patent for the preparation of methanesulfonamide and its derivatives highlights the use of a nitroalkane as a reaction diluent. google.com This solvent system facilitates the precipitation of the amine hydrochloride salt byproduct, allowing for easy separation by filtration at a moderately elevated temperature. google.com
| Solvent System | Advantage | Reference |
| Dichloromethane | Good solubility for many reactants, inert | google.com |
| Nitroalkane | Facilitates separation of byproduct | google.com |
Multi-Component Reaction Approaches for this compound Integration
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not explicitly documented in the provided search results, the principles of MCRs can be applied to generate its analogs or precursors.
For instance, MCRs are widely used in the synthesis of diverse heterocyclic structures, some of which could potentially be functionalized to include the diaminophenyl methanesulfonamide moiety. researchgate.netnih.gov The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. nih.gov The development of a novel MCR that incorporates a diaminobenzene derivative, a source of the methanesulfonyl group, and other components could provide a streamlined route to this compound and its analogs.
Reductive Pathways for Diamino Group Introduction
An alternative and often preferred strategy for the synthesis of aromatic diamines is the reduction of a corresponding dinitro compound. This approach avoids the challenges of selective functionalization of diamines, which are prone to oxidation and side reactions.
A common route to this compound involves the initial synthesis of N-(3,4-dinitrophenyl)methanesulfonamide, followed by the reduction of the two nitro groups to amino groups. While a specific experimental protocol for this exact sequence was not found in the provided search results, this strategy is a standard transformation in organic synthesis.
The nitration of a suitable phenylmethanesulfonamide (B180765) precursor would yield the dinitro derivative. Subsequent reduction can be achieved using various methods, including catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. google.com For example, the reduction of a related nitro-containing compound to an amine was achieved using ammonium formate and palladium on carbon in ethanol (B145695) at room temperature. google.com This method is generally high-yielding and proceeds under mild conditions.
| Reducing Agent | Catalyst | Typical Conditions |
| Ammonium Formate | Palladium on Carbon (10%) | Room temperature in ethanol |
| Hydrogen Gas | Palladium on Carbon | Varies, often at atmospheric or slightly elevated pressure |
| Tin(II) Chloride | Hydrochloric Acid | Often used for aromatic nitro group reductions |
Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. chemistryworld.comnih.govnih.gov Key areas of focus include the use of safer solvents, the development of catalyst-free reactions, and the improvement of atom economy.
Recent advancements have demonstrated the synthesis of sulfonamides in greener solvents like water, minimizing the reliance on volatile organic compounds. researchgate.net One-pot synthesis strategies, such as the conversion of aromatic acids to sulfonamides, contribute to green chemistry by reducing the number of purification steps and minimizing waste. researchgate.net
Electrochemical methods are also emerging as a green alternative for sulfonamide synthesis. chemistryworld.com These methods can avoid the use of harsh reagents and often proceed under mild conditions. Furthermore, the development of catalyst-free methods for sulfonamide synthesis, for example, by reacting sulfonyl azides with amines, represents a significant step towards more sustainable chemical manufacturing. nih.gov The use of amino acids as starting materials in sulfonamide synthesis is also being explored as a green alternative, given their biocompatibility and renewable nature. nih.gov
| Green Chemistry Approach | Benefit |
| Use of water as a solvent | Reduces use of volatile organic compounds |
| One-pot synthesis | Minimizes waste and energy consumption |
| Electrochemistry | Avoids harsh reagents, mild conditions |
| Catalyst-free reactions | Reduces metal contamination and cost |
| Use of bio-based starting materials | Enhances sustainability |
Purification and Isolation Techniques for this compound and its Analogs
The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities. Commonly employed techniques for the purification of aromatic amines and sulfonamides, such as the title compound, include recrystallization and chromatographic methods.
Recrystallization Methods
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. mt.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. mt.com An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The choice of solvent is guided by the polarity of the compound to be purified. Given the presence of two amino groups and a sulfonamide moiety, this compound is a polar molecule. Therefore, polar solvents are generally good candidates for its recrystallization.
Commonly used solvent systems for the recrystallization of polar aromatic compounds, including sulfonamides, often involve polar protic solvents. A mixture of solvents can also be employed to achieve the desired solubility profile.
Typical Recrystallization Solvents and Systems:
| Solvent/System | Rationale for Use |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling. |
| Isopropanol (B130326)/Water | Similar to the ethanol/water system, isopropanol can dissolve the compound at higher temperatures, with water promoting crystallization. |
| Acetone/Water | Acetone is a more polar aprotic solvent that can be effective. Water is used as an anti-solvent. |
| Methanol | Methanol is a polar protic solvent that can be effective for recrystallizing polar compounds. |
| Ethyl Acetate (B1210297)/Heptane (B126788) | For moderately polar compounds, ethyl acetate can serve as the primary solvent, with the non-polar heptane acting as the anti-solvent. |
The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent. libretexts.org If colored impurities are present, a small amount of activated carbon may be added to the hot solution to adsorb them, followed by hot filtration to remove the carbon and any insoluble impurities. The hot, saturated solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. Once crystallization is complete, the crystals are collected by filtration, typically under vacuum, and washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. The purified crystals are then dried to remove any residual solvent. libretexts.org
Chromatographic Separation Techniques
Chromatography is a powerful and versatile set of techniques used for the separation, identification, and purification of individual components from a mixture. nih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of this compound and its analogs, several chromatographic methods are applicable.
Thin-Layer Chromatography (TLC):
Thin-layer chromatography is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. illinois.edu In the context of this compound synthesis, TLC can be used to track the conversion of the starting materials to the desired product and to identify the number of components in the crude reaction mixture.
For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used. The mobile phase, or eluent, is a solvent or a mixture of solvents that will move up the plate via capillary action. The choice of eluent is crucial for achieving good separation. A common strategy is to use a mixture of a relatively non-polar solvent and a more polar solvent, with the polarity of the mixture being adjusted to achieve the desired separation.
Visualization of the separated spots on a TLC plate can be achieved under UV light if the compounds are UV-active. Alternatively, staining reagents can be used. For amines, a ninhydrin (B49086) solution is often employed, which reacts with primary and secondary amines to produce a colored spot, typically purple or pink, upon heating. illinois.edu
Column Chromatography:
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. nih.gov The principle is similar to TLC, with the stationary phase packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and the eluent is passed through the column, carrying the components of the mixture down at different rates depending on their affinity for the stationary phase.
For the purification of this compound, a silica gel column is a common choice for the stationary phase. The selection of the mobile phase is often guided by preliminary TLC analysis. The solvent system that provides a good separation of the desired compound from its impurities on a TLC plate (typically with an Rf value for the target compound between 0.2 and 0.4) is a good starting point for the column chromatography mobile phase.
Fractions of the eluent are collected sequentially, and the composition of each fraction is analyzed, often by TLC, to determine which fractions contain the purified product. The fractions containing the pure compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography is a more advanced form of column chromatography that uses high pressure to force the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times. google.com HPLC can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to purify larger quantities of a compound).
For the analysis and purification of this compound, reversed-phase HPLC is a common and effective technique. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
The composition of the mobile phase, including the ratio of the aqueous and organic components and the pH of the aqueous phase, can be optimized to achieve the desired separation of this compound from any impurities. Detection is typically achieved using a UV detector, as aromatic compounds like the title compound absorb UV light.
Advanced Spectroscopic and Analytical Characterization of N 3,4 Diaminophenyl Methanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Amine Protons
The ¹H NMR spectrum of N-(3,4-diaminophenyl)methanesulfonamide provides critical information about the disposition of protons on the aromatic ring and the amine functional groups. The aromatic region of the spectrum is expected to show a distinct pattern corresponding to the three protons on the phenyl ring. The chemical shifts (δ) are influenced by the electron-donating effects of the two amino groups (-NH₂) and the electron-withdrawing nature of the methanesulfonamide (B31651) (-NHSO₂CH₃) substituent.
The protons of the two primary amine groups (-NH₂) and the secondary amine of the sulfonamide group (-NH) typically appear as broad singlets. Their chemical shifts can vary significantly depending on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, which is known to reduce the rate of proton exchange, these amine protons are more likely to be observed as distinct signals. The protons of the methyl group on the methanesulfonamide moiety are expected to appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.5 | Multiplet |
| Amine-H (-NH₂) | Variable (broad) | Singlet |
| Sulfonamide-H (-NH) | Variable (broad) | Singlet |
Note: The exact chemical shifts and coupling constants require experimental data which is not available in the cited sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom in the structure. The aromatic region would show six distinct signals for the carbons of the phenyl ring. The chemical shifts of these carbons are influenced by the attached substituents. Carbons bearing the amino groups (C3 and C4) would be shifted upfield due to the electron-donating nature of nitrogen, while the carbon attached to the methanesulfonamide group (C1) would be shifted downfield. The methyl carbon of the methanesulfonamide group would appear at a high field (low ppm value). znaturforsch.comresearchgate.net The natural abundance of ¹³C is low (1.1%), which means that ¹³C NMR experiments are less sensitive than ¹H NMR. researchgate.net
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NHSO₂ | 135 - 145 |
| Aromatic C-NH₂ | 130 - 140 |
| Aromatic C-H | 100 - 120 |
Note: The exact chemical shifts require experimental data which is not available in the cited sources.
Deuterium Exchange Studies for Amine Proton Identification
Deuterium (²H or D) exchange is a simple and effective NMR technique used to identify protons attached to heteroatoms, such as the nitrogen atoms in amine and amide groups. researchgate.net These protons are considered "exchangeable" because they can be readily replaced by deuterium when a source like deuterium oxide (D₂O) is present. researchgate.netmdpi.com
The procedure involves acquiring a standard ¹H NMR spectrum of this compound, then adding a small amount of D₂O to the NMR tube, shaking it, and re-acquiring the spectrum. The protons of the -NH₂ and -NH- groups will exchange with the deuterium from D₂O. nist.gov Since deuterium is not observed in ¹H NMR spectroscopy, the signals corresponding to these amine protons will disappear or significantly diminish in intensity in the new spectrum. mdpi.com This disappearance provides unambiguous confirmation of the assignment of the amine proton resonances in the original spectrum. This technique is particularly valuable because the chemical shifts of amine protons can be variable and the peaks are often broad, making them difficult to assign with certainty based on chemical shift alone. nist.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy of Sulfonyl and Amine Group Vibrations
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by the characteristic vibrations of the amine and sulfonyl groups.
Amine (NH₂) Group Vibrations : Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. For similar sulfonamides, these bands have been observed in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com An N-H bending vibration (scissoring) is also expected to appear in the 1650-1580 cm⁻¹ region. ripublication.com
Sulfonyl (SO₂) Group Vibrations : The sulfonyl group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes. For N-(substituted phenyl)-methanesulphonamides, these vibrations are typically observed in the ranges of 1331–1317 cm⁻¹ for the asymmetric stretch and 1157–1139 cm⁻¹ for the symmetric stretch. researchgate.net These bands are often among the most intense in the entire spectrum.
S-N Stretching : The stretching vibration of the sulfur-nitrogen bond in sulfonamides is generally found in the 926–833 cm⁻¹ range. researchgate.net
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric N-H Stretch | 3390 - 3323 | Medium-Strong |
| Amine (-NH₂) | Symmetric N-H Stretch | 3279 - 3229 | Medium-Strong |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1344 - 1317 | Strong |
| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1187 - 1147 | Strong |
Data derived from studies on analogous arylsulfonamides. znaturforsch.comresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability of the molecule. This fundamental difference in selection rules means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, FT-Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. The S=O stretching vibrations of the sulfonyl group are also typically observable in the Raman spectrum. The aromatic ring vibrations, particularly the C=C stretching modes, often produce strong signals in Raman spectra. Analysis of the FT-Raman spectrum in conjunction with the FT-IR spectrum provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through fragmentation analysis.
In mass spectrometry, this compound (molecular formula: C7H11N3O2S, monoisotopic mass: 201.0572 Da) is expected to produce a distinct molecular ion peak. uni.lu Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]+ would be observed at an m/z of approximately 202.0645. uni.lu
Collision-induced dissociation (CID) of the molecular ion induces fragmentation, providing valuable structural information. The fragmentation pathways for sulfonamides are well-characterized and typically involve the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. nih.govnih.gov For this compound, the primary fragmentation routes are predicted to involve:
Cleavage of the S-N bond: This is a common pathway for sulfonamides, which would lead to the formation of a methanesulfonyl cation (CH3SO2+, m/z 79) and a 3,4-diaminophenylaminyl radical, or alternatively, the 3,4-diaminophenylaniline cation (m/z 122) and a methanesulfonamide radical. chemguide.co.ukyoutube.com
Loss of Sulfur Dioxide (SO2): A characteristic rearrangement and fragmentation of sulfonamides can lead to the elimination of an SO2 molecule (64 Da). researchgate.net
Cleavage of the C-S bond: This fragmentation would result in the loss of a methyl radical (•CH3) to yield an ion at m/z 186.
The analysis of these fragments allows for the confirmation of the different structural components of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound This is an interactive data table. You can sort, filter, and search the data.
| Proposed Fragment Ion | Chemical Formula of Ion | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]+ | [C7H12N3O2S]+ | 202.06 | Protonated Molecular Ion |
| [M-CH3]+ | [C6H8N3O2S]+ | 187.04 | Loss of a methyl radical |
| [C6H8N3]+ | [C6H8N3]+ | 122.07 | Cleavage of the S-N bond |
| [M-SO2]+ | [C7H11N3S]+ | 169.07 | Loss of sulfur dioxide |
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. nih.gov For this compound, the theoretical monoisotopic mass of the neutral molecule is 201.0572 Da. uni.lu
HRMS instruments can measure this mass with an accuracy in the low parts-per-million (ppm) range. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. For instance, the molecular formula C7H11N3O2S can be confidently distinguished from other potential formulas, thereby confirming the identity of the compound without ambiguity. The comparison between the experimentally measured mass and the theoretical mass provides a definitive confirmation of the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound This is an interactive data table. You can sort, filter, and search the data.
| Parameter | Value |
|---|---|
| Molecular Formula | C7H11N3O2S |
| Theoretical Monoisotopic Mass (Da) | 201.0572 |
| Theoretical [M+H]+ Mass (Da) | 202.0650 |
| Hypothetical Experimental [M+H]+ Mass (Da) | 202.0648 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains a benzene (B151609) ring, which acts as a chromophore, and amino (-NH2) and sulfonamide (-SO2NH-) groups, which act as auxochromes.
The benzene ring is responsible for π → π* transitions, which typically occur at high intensity in the UV region. The amino groups are powerful auxochromes containing non-bonding electrons (n-electrons). These groups can engage in n → π* transitions and also modify the π → π* transitions of the benzene ring, often causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). pharmahealthsciences.net The sulfonamide group can also influence the electronic transitions. The presence of these functional groups is expected to result in a complex UV-Vis spectrum with characteristic absorption bands in the 200-400 nm range. researchgate.netnih.gov
Table 3: Expected Electronic Transitions for this compound This is an interactive data table. You can sort, filter, and search the data.
| Type of Transition | Orbitals Involved | Associated Functional Group(s) | Expected Wavelength Region |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Phenyl ring | 200-300 nm |
| n → π* | n non-bonding to π* antibonding | Amino groups, Sulfonyl oxygens | 250-350 nm |
X-ray Crystallography for Solid-State Structural Elucidation
While a specific crystal structure for this compound has not been publicly reported, analysis of related methanesulfonamide structures allows for the prediction of its key solid-state features. nih.gov A crystallographic analysis would precisely define the geometry of the phenylenediamine and methanesulfonamide moieties.
Crucially, this technique would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the structure would be stabilized by a network of hydrogen bonds. The amine (-NH2) and sulfonamide (N-H) groups can act as hydrogen bond donors, while the sulfonyl oxygen atoms and the amine nitrogen atoms can act as hydrogen bond acceptors. These N-H···O and N-H···N interactions would play a critical role in defining the supramolecular architecture of the compound in the solid state.
Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound This is an interactive data table. You can sort, filter, and search the data.
| Parameter | Description | Predicted Key Features |
|---|---|---|
| Crystal System & Space Group | The symmetry and repeating unit of the crystal lattice. | --- |
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit cell. | --- |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-S, S-N, S-O, C-N). | Standard values for sulfonamides and aromatic amines. |
| Bond Angles (°) | The angles between adjacent bonds (e.g., O-S-O, C-S-N). | Tetrahedral geometry around the sulfur atom. |
| Torsion Angles (°) | The dihedral angles defining the molecule's conformation. | Orientation of the methanesulfonamide group relative to the phenyl ring. |
Theoretical and Computational Chemistry Studies of N 3,4 Diaminophenyl Methanesulfonamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is based on the principle that the ground-state energy and other properties of a system can be determined from its electron density.
For N-(3,4-diaminophenyl)methanesulfonamide, a DFT approach would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure is analyzed to understand the distribution of electrons and predict molecular properties. DFT calculations for similar sulfonamide-containing molecules have been successfully performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.gov
Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table is a template representing the type of data that would be generated from a DFT geometry optimization. Actual values for this compound are not available from the search results.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | S-N | e.g., 1.63 |
| S=O | e.g., 1.45 | |
| C-S | e.g., 1.77 | |
| C-N (amino) | e.g., 1.40 | |
| Bond Angles (º) | O-S-O | e.g., 120.5 |
| C-S-N | e.g., 105.7 | |
| Dihedral Angles (º) | C-C-N-S | e.g., 45.2 |
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more advanced computational methods that include electron correlation. wikipedia.org In HF calculations, each electron is treated as moving in the average field created by all other electrons, neglecting instantaneous electron-electron repulsion, which is a key source of error known as the correlation energy.
An HF calculation for this compound would yield its ground-state energy and molecular orbitals. While generally less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF is a robust method and serves as a crucial benchmark. researchgate.net Calculations are often performed using various basis sets to approach what is known as the Hartree-Fock limit. wikipedia.org
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) and 6-311++G(d,p), which offer a balance of accuracy and computational cost. nih.govnih.gov The selection involves a trade-off: larger basis sets provide more accurate results but require significantly more computational resources. For a molecule like this compound, a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) would likely be chosen to accurately describe the lone pairs on nitrogen and oxygen atoms and the delocalized π-system of the phenyl ring. nih.govresearchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. Analysis of these orbitals provides deep insight into a molecule's chemical reactivity and electronic properties.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the electron-donating (likely the diaminophenyl group) and electron-accepting regions. The energies of these orbitals would be calculated to determine the energy gap.
Table 2: Illustrative Frontier Molecular Orbital Energies (TD-DFT) This table is a template representing the type of data that would be generated from an FMO analysis. Actual values for this compound are not available from the search results.
| Parameter | Energy (eV) |
| HOMO Energy | e.g., -5.85 |
| LUMO Energy | e.g., -1.20 |
| HOMO-LUMO Gap (ΔE) | e.g., 4.65 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) This table is a template representing the type of data that would be generated from an NBO analysis. Actual values for this compound are not available from the search results.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) on Amino | π* (C-C) in Phenyl | e.g., 15.5 |
| LP (O) on Sulfonyl | σ* (S-N) | e.g., 5.2 |
| σ (C-H) | σ* (C-C) | e.g., 2.1 |
| LP = Lone Pair |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its interactions and properties. This analysis involves mapping the potential energy surface (PES), a multidimensional representation of a molecule's energy as a function of its atomic coordinates. longdom.orgrsc.org By systematically changing specific bond angles and lengths, a PES can identify the most stable conformations, known as global and local minima, as well as the transition states that separate them.
For this compound, the key degrees of freedom include the rotation around the sulfonamide (S-N) bond and the phenyl-amino (C-N) bond. A potential energy surface scan is typically performed by rotating a selected dihedral angle in steps and calculating the single-point energy at each step, while allowing the rest of the molecule's geometry to relax. nih.gov This process identifies the lowest energy conformer, which represents the most probable structure of the molecule. The energy differences between various conformers indicate their relative populations at a given temperature.
Interactive Table: Illustrative Relative Energies of this compound Conformers
| Dihedral Angle (C-S-N-C) | Relative Energy (kJ/mol) | Stability |
| 0° | 15.2 | Eclipsed (Unstable) |
| 60° | 1.5 | Gauche (Stable) |
| 120° | 8.9 | Partially Eclipsed |
| 180° | 0.0 | Anti (Global Minimum) |
Calculation of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast vibrational (infrared and Raman) frequencies and nuclear magnetic resonance (NMR) chemical shifts. uit.noscirp.org
Vibrational Frequencies Theoretical vibrational analysis calculates the second derivatives of energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies corresponding to the molecule's normal modes. uit.no These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor for better agreement. nih.gov This analysis helps in the assignment of complex experimental spectra, allowing for the identification of characteristic vibrations of functional groups such as the N-H stretches of the amino groups, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the aromatic ring vibrations. scirp.orgznaturforsch.com
Interactive Table: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | 3315 | Asymmetric stretch of NH₂ |
| ν(N-H) | 3360 | 3229 | Symmetric stretch of NH₂ |
| ν(C-H) | 3100 | 2979 | Aromatic C-H stretch |
| ν(S=O) | 1355 | 1302 | Asymmetric stretch of SO₂ |
| ν(S=O) | 1165 | 1119 | Symmetric stretch of SO₂ |
| ν(S-N) | 910 | 874 | S-N stretch |
Chemical Shifts NMR spectroscopy is a primary tool for structure elucidation, and theoretical calculations can predict the ¹H and ¹³C chemical shifts. ugr.es The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to compute the NMR shielding tensors. nih.gov The calculated values are referenced against a standard, typically Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental data, aiding in the definitive assignment of signals to specific nuclei within the molecule. researchgate.netnih.gov
Interactive Table: Illustrative Calculated NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
| C1 | - | 138.5 |
| C2 | 6.85 | 115.2 |
| C3 | - | 125.4 |
| C4 | - | 120.1 |
| C5 | 6.70 | 116.8 |
| C6 | 7.10 | 118.9 |
| CH₃ (S) | 2.95 | 40.3 |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's electron density surface and is used to predict and understand intermolecular interactions and chemical reactivity. chemrxiv.orgnih.gov The MESP plot uses a color spectrum to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net
For this compound, the MESP surface would reveal high electron density (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the amino groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue), making them likely sites for nucleophilic interaction. researchgate.net
Reactivity Descriptors and Conceptual DFT Indices
Conceptual Density Functional Theory (Conceptual DFT) provides a framework for quantifying the reactivity of a molecule through various electronic descriptors. nih.govvub.be These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity descriptors include:
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
Ionization Potential (I) and Electron Affinity (A) : These are related to the HOMO and LUMO energies, respectively, and measure the ease of removing or adding an electron.
Electronegativity (χ) : Represents the molecule's ability to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net
Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govfrontiersin.org
Interactive Table: Illustrative Conceptual DFT Reactivity Indices for this compound
| Parameter | Definition | Illustrative Value |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.8 eV |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.6 eV |
| Ionization Potential (I) | -E(HOMO) | 5.8 eV |
| Electron Affinity (A) | -E(LUMO) | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV |
| Global Electrophilicity (ω) | χ² / (2η) | 2.66 eV |
Thermodynamic Properties and Statistical Thermochemical Analysis
From the results of vibrational frequency calculations, it is possible to compute various thermodynamic properties using the principles of statistical mechanics. researchgate.net These calculations provide valuable data on the stability and behavior of the molecule at different temperatures. researchgate.net
Key thermodynamic properties that can be calculated include:
Zero-Point Vibrational Energy (ZPVE) : The residual vibrational energy of a molecule at 0 Kelvin.
Thermal Energy (E)
Heat Capacity (Cv)
Entropy (S)
Enthalpy (H)
Gibbs Free Energy (G)
These parameters are essential for predicting the spontaneity of reactions, understanding chemical equilibria, and modeling the behavior of the compound under various thermal conditions. core.ac.uk
Interactive Table: Illustrative Thermodynamic Properties of this compound at 298.15 K
| Property | Units | Illustrative Value |
| Zero-Point Vibrational Energy | kcal/mol | 105.6 |
| Enthalpy (H) | kcal/mol | 115.2 |
| Gibbs Free Energy (G) | kcal/mol | 85.4 |
| Entropy (S) | cal/mol·K | 100.1 |
| Heat Capacity (Cv) | cal/mol·K | 45.8 |
Chemical Reactivity and Mechanistic Investigations of N 3,4 Diaminophenyl Methanesulfonamide
Nucleophilic and Electrophilic Reaction Pathways
The reactivity of N-(3,4-diaminophenyl)methanesulfonamide is characterized by distinct nucleophilic and electrophilic pathways centered on its aromatic core and amino functionalities.
Nucleophilic Character : The primary amino groups (-NH2) are strong nucleophiles due to the lone pair of electrons on the nitrogen atoms. These sites readily react with electrophiles. The ortho-positioning of the two amino groups makes the molecule an excellent precursor for forming heterocyclic systems. Furthermore, the amino groups strongly activate the benzene (B151609) ring, directing electrophilic attack to the positions ortho and para relative to them (positions 2, 5, and 6). Aromatic rings are generally nucleophilic, but this property is enhanced by electron-donating substituents like amino groups, making them more susceptible to electrophilic aromatic substitution. wikipedia.org
Electrophilic Character : While the aromatic ring is electron-rich, it can be made to undergo nucleophilic aromatic substitution (SNAr) if suitably activated. wikipedia.org For this compound, direct SNAr on the phenyl ring is unlikely due to the presence of the powerful electron-donating amino groups. However, the sulfur atom of the sulfonamide group is an electrophilic center and can be attacked by nucleophiles, leading to the cleavage of the S-N bond. nih.gov
Functional Group Tolerance in Synthetic Transformations
The compatibility of the different functional groups in this compound under various reaction conditions is a critical aspect of its synthetic utility. Sulfonamides are recognized for their high hydrolytic stability and are often considered metabolically stable, which allows them to be carried through multi-step syntheses. nih.govchemrxiv.orgcell.com
Key considerations for functional group tolerance include:
Stability of the Sulfonamide Bond : The S-N bond in sulfonamides is generally robust. nih.gov However, it can be cleaved under specific, often harsh, reductive or strongly acidic hydrolytic conditions. nih.govnih.gov Many synthetic transformations targeting the amino groups or the aromatic ring can be performed while preserving the sulfonamide linkage.
Reactivity of the Diamino Group : The primary amino groups are sensitive to strong oxidizing agents and can react with a wide range of electrophiles. acs.org Therefore, reactions requiring such conditions may necessitate protection of the amino groups (e.g., via acylation) to prevent unwanted side reactions.
Compatibility with Catalysts : Synthetic methods involving transition metal catalysts must be chosen carefully. For instance, palladium-catalyzed cross-coupling reactions are common in modern synthesis, but the free amino groups can sometimes coordinate to the metal center, potentially inhibiting catalysis. Modern synthetic protocols for sulfonamide synthesis often demonstrate broad functional group tolerance. acs.orgthieme-connect.com For example, copper-catalyzed methods for forming sulfonamides are compatible with various functional groups. nih.gov Similarly, methods for modifying primary sulfonamides can tolerate a wide variety of sensitive functionalities. nih.gov
Oxidation and Reduction Chemistry of the Diaminophenyl Moiety
The diaminophenyl group is redox-active and its behavior under oxidative or reductive conditions is a key feature of the molecule's chemistry.
Oxidation: Ortho-phenylenediamines (OPD) are readily oxidized by a variety of agents to form colored and often fluorescent products, most notably 2,3-diaminophenazine. rsc.orgnih.gov This oxidative cyclization is a characteristic reaction of the 1,2-diaminoaromatic core. Common oxidants that can effect this transformation include iron(III) chloride, hydrogen peroxide, and even atmospheric oxygen under certain conditions. nih.govresearchgate.net The reaction proceeds via the oxidation of the diamine to a diimine intermediate, which then undergoes intermolecular condensation and further oxidation to yield the phenazine structure.
Reduction: The diaminophenyl moiety is already in a reduced state. However, if the molecule were derived from a nitro-aromatic precursor, such as N-(3-amino-4-nitrophenyl)methanesulfonamide or N-(4-amino-3-nitrophenyl)methanesulfonamide, the nitro group could be selectively reduced to an amino group to yield the target compound. This transformation is a cornerstone of aromatic chemistry and can be achieved with a variety of reagents. jove.comwikipedia.org
| Reaction Type | Reagent/Method | Product Type | Notes |
| Oxidation | Iron(III) Chloride (FeCl3) | Phenazine Derivatives | Common laboratory method for OPD oxidation. researchgate.net |
| Oxidation | H2O2, Cu2+, Ce4+ | 2,3-diaminophenazine | Used in the development of fluorescent probes. nih.gov |
| Reduction of Nitro Precursor | Catalytic Hydrogenation (H2/Pd-C) | Diamino compound | Highly efficient but may affect other reducible groups. wikipedia.org |
| Reduction of Nitro Precursor | Iron (Fe) in acidic media | Diamino compound | A classic, cost-effective industrial method. wikipedia.orgorganic-chemistry.org |
| Reduction of Nitro Precursor | Tin(II) Chloride (SnCl2) | Diamino compound | Useful for selective reductions in the presence of other functional groups. jove.comwikipedia.org |
Sulfonamide Bond Formation and Cleavage Mechanisms
The sulfonamide linkage is central to the molecule's identity, and understanding its formation and cleavage is crucial.
The most traditional method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govnih.gov In the context of this compound, this would typically involve the reaction of methanesulfonyl chloride with 3,4-diaminoaniline. The mechanism is a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of HCl.
Cleavage of the sulfonamide bond is more challenging due to its stability. nih.gov It typically requires specific chemical or electrochemical methods.
Hydrolytic Cleavage : Acid-catalyzed hydrolysis can break the S-N bond, often yielding sulfanilic acid and the corresponding amine. nih.gov
Reductive Cleavage : Strong reducing agents, including alkali metals or reagents like samarium(II) iodide, can cleave the S-N bond. strath.ac.uk
Role of Sulfonyl Radicals and Intermediates
Recent advances in synthetic chemistry have highlighted the role of sulfonyl radicals as key intermediates. nih.govacs.orgresearchgate.net These radicals can be generated from various precursors, including sulfonyl chlorides and even stable sulfonamides under photocatalytic conditions. nih.govacs.orgresearchgate.net
Once generated, a sulfonyl radical can participate in various reactions, such as addition to alkenes or coupling with other radicals. nih.govthieme-connect.com For instance, a photocatalytic strategy can convert a stable sulfonamide into a sulfonyl radical, which can then be trapped to form other valuable sulfur-containing compounds like sulfinates or sulfones. nih.govacs.org The mechanism often involves an energy-transfer process where a photocatalyst excites the sulfonamide precursor, leading to the homolytic cleavage of a bond to generate the sulfonyl radical. researchgate.net Another pathway involves the reaction of a radical intermediate with a sulfur dioxide surrogate, like DABSO, to generate a sulfonyl radical, which is then trapped by an amine. thieme-connect.com
Electrically-Driven Bond Cleavage Reactions
Electrosynthesis offers a green and controllable method for chemical transformations. researchgate.net In the context of sulfonamides, electrochemical methods have been developed for bond cleavage.
Reductive Cleavage : Under reductive electrochemical conditions, the selective cleavage of the N–S bond is a well-documented strategy, particularly for removing tosyl protecting groups. acs.org
Oxidative Cleavage : More recently, electrically driven oxidative cleavage of the C–N bond adjacent to the sulfonamide nitrogen has been reported. researchgate.netacs.orgcore.ac.uk This process involves the formation of an N-sulfonyliminium ion intermediate. researchgate.netacs.orgcore.ac.uk While this method primarily targets N-alkyl or N-aryl bonds rather than the S-N bond itself, it represents a significant advance in modifying sulfonamide-containing molecules using green chemistry principles. researchgate.net High yields can be achieved for the selective cleavage of sulfonimides to sulfonamides using electrolysis without cleaving the sulfonamide bond itself. acs.org
Cyclization Reactions Utilizing the Diamino Functionality
The ortho-diamine arrangement on the phenyl ring is a powerful tool for constructing fused heterocyclic systems. This functionality allows this compound to serve as a building block for a variety of important chemical scaffolds, most notably benzimidazoles.
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carbonyl compound or its derivative. rsc.orgnih.gov The reaction with an aldehyde is one of the most common methods. researchgate.net The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination of water) to form the stable benzimidazole ring.
| Reactant | Conditions | Product Type |
| Aldehydes (R-CHO) | Acidic or oxidative conditions | 2-Substituted Benzimidazoles |
| Carboxylic Acids (R-COOH) | High temperature, acidic catalyst (e.g., polyphosphoric acid) | 2-Substituted Benzimidazoles |
| 1,2-Dicarbonyl Compounds (e.g., glyoxal, biacetyl) | Mild, often acidic conditions | Quinoxalines |
| β-Diketones or β-Ketoesters | Water, microwave irradiation | 2-Substituted Benzimidazoles or 1,5-Benzodiazepines |
These cyclization reactions demonstrate the synthetic utility of the diamino functionality, allowing for the creation of complex molecules with potential applications in materials science and medicinal chemistry.
Derivatization Strategies for N 3,4 Diaminophenyl Methanesulfonamide
Modification of Amine Groups
Common strategies for amine group modification include acylation, alkylation, and the formation of Schiff bases. Acylation, the reaction of the amine groups with acylating agents such as acid chlorides or anhydrides, introduces an amide functionality. This transformation can be used to introduce a wide variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR). For instance, reaction with succinimidyl esters or isothiocyanates can be employed for stable coupling to proteins or other biomolecules, which is valuable for creating bioconjugates or tagged macromolecules for analytical purposes. researchgate.net
Reductive alkylation offers another route to modify the amine groups, converting primary amines into secondary or tertiary amines without altering their charge state. This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Such modifications can be crucial for fine-tuning the basicity and lipophilicity of the resulting derivatives.
Introduction of Heterocyclic Systems
The incorporation of heterocyclic rings is a widely employed strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. unica.it The diamine functionality of N-(3,4-diaminophenyl)methanesulfonamide serves as a convenient anchor for the synthesis of various heterocyclic derivatives.
One common approach involves the condensation of the diamine with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds can lead to the formation of quinoxaline derivatives. Similarly, reactions with other bifunctional reagents can yield a diverse array of heterocycles such as benzimidazoles or other fused five- and six-membered rings. The synthesis of N-sulfonyl amidines bearing heterocyclic substituents has been achieved through reactions of thioamides with sulfonyl azides, highlighting a potential route for incorporating heterocyclic moieties. uniroma1.it
These heterocyclic derivatives often exhibit unique pharmacological profiles due to the rigidified conformation and the introduction of additional heteroatoms capable of forming specific interactions with biological targets.
Strategies for Enhancing Chemical Properties
Derivatization can also be strategically employed to enhance the analytical properties of this compound, particularly for mass spectrometry (MS) analysis. These modifications aim to improve ionization efficiency and control fragmentation pathways, leading to more sensitive and informative analytical data.
Derivatization for Improved Ionization Efficiency in Mass Spectrometry
The efficiency of ionization in mass spectrometry, particularly in techniques like electrospray ionization (ESI), is highly dependent on the physicochemical properties of the analyte. Derivatization can be used to introduce moieties that enhance the proton affinity or introduce a permanent charge, thereby improving the ionization efficiency.
For amine-containing compounds like this compound, derivatization with reagents that introduce a quaternary ammonium (B1175870) group or a highly basic functionality can significantly increase the signal intensity in positive ion mode ESI-MS. For example, reagents like 4-hydroxy-3-methoxycinnamaldehyde can be used to form a stable Schiff base with the amine moiety, which can improve sensitivity and specificity in MALDI imaging mass spectrometry. nih.gov
Formation of Diagnostic Fragments in Mass Spectrometry
Controlled fragmentation is essential for structural elucidation and quantitative analysis in tandem mass spectrometry (MS/MS). Derivatization can be designed to introduce specific fragmentation patterns that generate diagnostic product ions. These diagnostic ions can serve as unique identifiers for the derivatized analyte, facilitating its detection and quantification in complex mixtures.
The fragmentation of amides, for instance, often involves cleavage of the N-CO bond, leading to the formation of characteristic acylium cations. By introducing an amide bond through acylation of the amine groups of this compound, predictable fragmentation pathways can be induced. nih.gov The study of fragmentation patterns of related sulfonamide structures can also provide insights into the expected fragmentation of this compound derivatives.
Scaffold Hopping and Homologation Approaches
Scaffold hopping and homologation are advanced medicinal chemistry strategies aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net
Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. Starting from the this compound scaffold, one could envision replacing the diaminophenyl ring with other bioisosteric cores that present amine functionalities in a similar spatial orientation. This approach can lead to the discovery of new chemotypes with potentially improved ADME (absorption, distribution, metabolism, and excretion) properties or novel intellectual property. A study on thienopyrimidinones containing a 3',4'-dihydroxyphenyl group utilized scaffold hopping by performing isosteric substitutions of the thiophene ring to obtain highly active quinazolinone inhibitors. unica.it
Molecular Interactions and Coordination Chemistry of N 3,4 Diaminophenyl Methanesulfonamide
Non-Covalent Interactions
The supramolecular assembly of N-(3,4-diaminophenyl)methanesulfonamide is governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding and π-stacking, are crucial in determining the crystal packing and conformation of the molecule.
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding is a predominant force in the structural organization of sulfonamides nih.govsemanticscholar.org. For this compound, the two primary amine groups (-NH2) on the phenyl ring and the secondary amine (-NH-) of the sulfonamide group serve as effective hydrogen bond donors. The oxygen atoms of the sulfonyl group (-SO2-) are strong hydrogen bond acceptors.
In the solid state, these functionalities lead to the formation of extensive hydrogen-bonding networks mdpi.com. The amino protons often show a preference for bonding to the sulfonyl oxygens, which can result in dominant, repeating patterns like molecular chains nih.gov. The amido proton of the sulfonamide can also participate in these networks. The presence of two adjacent amine groups on the phenyl ring introduces the possibility of both intra- and intermolecular hydrogen bonds, further stabilizing the crystal lattice.
In solution, the molecule's hydrogen bonding behavior is influenced by the solvent researchgate.net. In protic solvents, there is competition between intramolecular hydrogen bonds and intermolecular interactions with solvent molecules nih.gov. The specific arrangement and strength of these bonds can influence the solubility and reactivity of the compound.
C-H...π and C-H...O Hydrogen Bonding
Weaker, yet significant, non-covalent interactions also play a role in the molecular assembly. C-H...π interactions can occur where a C-H bond from the methyl group or the aromatic ring of one molecule interacts with the π-electron cloud of an adjacent phenyl ring nih.gov.
Furthermore, C-H...O hydrogen bonds are prevalent, involving hydrogen atoms from the methyl group or the phenyl ring acting as donors and the sulfonyl oxygen atoms acting as acceptors mdpi.comnih.gov. These interactions, though weaker than conventional N-H...O hydrogen bonds, contribute collectively to the stability of the molecular packing, often linking molecules into more complex sheets or three-dimensional networks nih.govnih.gov.
Quantitative Analysis of Weak Interactions (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a theoretical framework for analyzing and quantifying the nature of weak intermolecular interactions nih.govresearchgate.net. By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) associated with non-covalent interactions like hydrogen bonds and stacking interactions nih.gov.
Topological parameters at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the strength and nature of these bonds researchgate.net. Positive values of the Laplacian, for instance, are characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces. This type of analysis allows for a detailed and quantitative description of the various weak forces that stabilize the supramolecular structure of this compound nih.gov.
Coordination Chemistry with Metal Ions
The functional groups within this compound also make it an effective ligand for coordinating with metal ions, leading to the formation of metal complexes researchgate.netlibretexts.orguomustansiriyah.edu.iq.
Sulfonamide Moiety as a Ligand
Lack of Available Research Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the specific topic of the molecular interactions and coordination chemistry of this compound. Specifically, no studies detailing the formation of metal complexes with this compound, nor their subsequent characterization, could be located.
The PubChem database, a comprehensive resource for chemical information, explicitly states for this compound: "No literature data available for this compound." uni.lu This indicates a significant gap in the scientific record regarding the coordination chemistry of this particular molecule.
While research exists on the complexation behavior of structurally related compounds, such as other aromatic diamines or molecules containing sulfonamide groups, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. Extrapolating findings from different molecules would be speculative and would not meet the standard of scientific accuracy for an article focused exclusively on the title compound.
Without primary research studies, it is not possible to generate the requested section on "Complex Formation and Characterization" with the required "detailed research findings" and "data tables." The synthesis of such information would be fabricated and would not reflect the current state of scientific knowledge. Therefore, the generation of the requested article is not feasible at this time.
Structure Reactivity/property Relationships Srprs of N 3,4 Diaminophenyl Methanesulfonamide Derivatives at the Molecular Level
Influence of Substituents on Electronic Properties and Chemical Reactivity
The electronic landscape of N-(3,4-diaminophenyl)methanesulfonamide is governed by the interplay between the electron-donating amino groups (-NH2) and the electron-withdrawing methanesulfonamide (B31651) group (-SO2NHCH3). This inherent "push-pull" character can be further modulated by introducing additional substituents onto the aromatic ring, which in turn alters the molecule's reactivity and electronic properties.
The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly impacts the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net EDGs, such as methoxy (B1213986) (-OCH3) or additional amino groups, tend to increase the electron density of the aromatic ring, thereby raising the HOMO energy level. This makes the molecule more susceptible to electrophilic attack and lowers its ionization potential. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN), decrease the electron density, lowering both the HOMO and LUMO energy levels and making the molecule more resistant to oxidation but more susceptible to nucleophilic attack. sid.ir
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and electronic absorption properties. Generally, EDGs tend to decrease the HOMO-LUMO gap, while EWGs can have a more complex effect but often lead to a smaller gap as well, especially when they extend the conjugation of the π-system. researchgate.net A smaller energy gap correlates with higher chemical reactivity and a bathochromic (red) shift in the molecule's absorption spectrum.
| Substituent (at position 5) | Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) | Predicted Impact on Reactivity |
|---|---|---|---|---|---|
| -H (Reference) | Neutral | Reference | Reference | Reference | Baseline reactivity |
| -OCH3 | EDG | Increase | Slight Increase | Decrease | More susceptible to electrophilic attack |
| -NH2 | Strong EDG | Significant Increase | Increase | Decrease | Highly susceptible to electrophilic attack |
| -Cl | Weak EWG (Inductive) / EDG (Resonance) | Slight Decrease | Decrease | Slight Decrease | Deactivated towards electrophilic attack |
| -NO2 | Strong EWG | Significant Decrease | Significant Decrease | Decrease | Susceptible to nucleophilic attack |
Correlation Between Molecular Structure and Spectroscopic Signatures
The spectroscopic signatures of this compound derivatives provide a direct window into their molecular structure. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are used to elucidate the compound's architecture, and the data obtained correlate strongly with specific structural features.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. The N-H stretching vibrations of the primary amino groups (-NH2) and the secondary sulfonamide (-SO2NH-) group are expected to appear as distinct bands in the 3200-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group produce strong, characteristic absorption bands typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching and C=C bending vibrations will also be present. Structural modifications, such as the protonation of an amino group, would lead to the appearance of broad N⁺-H stretching bands and shifts in other characteristic peaks. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the protons provide detailed information about their electronic environment. The aromatic protons will appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The protons of the amino groups will produce signals whose chemical shift is sensitive to solvent and concentration, while the N-H proton of the sulfonamide group will also be observable. The methyl group protons (-SO2NHCH3) will appear as a singlet in the upfield region.
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the attached functional groups; carbons bonded to the electron-donating amino groups will be shifted upfield compared to those influenced by the electron-withdrawing sulfonamide group.
UV-Visible Spectroscopy: The electronic transitions between molecular orbitals give rise to absorption bands in the UV-Vis spectrum. The parent compound is expected to exhibit π→π* transitions characteristic of substituted benzene (B151609) rings. The position of the maximum absorption wavelength (λ_max) is highly sensitive to substituents on the aromatic ring. As discussed previously, both electron-donating and electron-withdrawing groups that extend conjugation tend to cause a bathochromic shift (to longer wavelengths) due to a reduction in the HOMO-LUMO energy gap. mdpi.com
| Structural Feature/Functional Group | Spectroscopic Technique | Expected Signature |
|---|---|---|
| N-H (Amino groups) | IR | Stretching vibrations at ~3300-3500 cm⁻¹ |
| N-H (Sulfonamide) | IR | Stretching vibration at ~3200-3300 cm⁻¹ |
| S=O (Sulfonamide) | IR | Asymmetric & Symmetric stretches at ~1350 & ~1160 cm⁻¹ |
| Aromatic C-H | ¹H NMR | Signals in the range of 6.0-8.0 ppm |
| -CH3 (Methanesulfonamide) | ¹H NMR | Singlet at ~2.5-3.0 ppm |
| Aromatic C=C | ¹³C NMR | Signals in the range of 110-150 ppm |
| π-Conjugated System | UV-Vis | Absorption bands corresponding to π→π* transitions |
Structure-Property Relationships in Non-Linear Optical (NLO) Materials
Derivatives of this compound are potential candidates for non-linear optical (NLO) materials due to their intrinsic donor-π-acceptor (D-π-A) architecture. The two amino groups act as strong electron donors, the phenyl ring serves as the π-conjugated bridge, and the methanesulfonamide group functions as an electron acceptor. This intramolecular charge transfer (ICT) is a key requirement for a high second-order NLO response, which is quantified by the first hyperpolarizability (β). physchemres.org
The efficiency of a molecule as an NLO material is directly linked to several structural factors:
Strength of Donor and Acceptor Groups: Increasing the electron-donating ability of the donor groups (e.g., by replacing -NH2 with -N(CH3)2) or the electron-withdrawing strength of the acceptor group can enhance the ICT process and significantly increase the β value. nih.gov
π-Conjugated System: Extending the length and efficiency of the π-bridge allows for more effective charge transfer from the donor to the acceptor, which generally leads to a larger hyperpolarizability.
Molecular Geometry: A high degree of planarity in the molecule facilitates π-electron delocalization and improves NLO properties.
| Molecular System | Key Structural Feature | Relative First Hyperpolarizability (β) | Rationale |
|---|---|---|---|
| Benzene (Reference) | No D/A groups | Very Low | Lacks intramolecular charge transfer (ICT) character. |
| Aniline | Donor group only | Low | Weak ICT. |
| Nitrobenzene | Acceptor group only | Moderate | Weak ICT. |
| p-Nitroaniline | D-π-A | High | Strong push-pull effect leads to significant ICT. |
| This compound Derivative | D₂-π-A | Potentially High | Two donor groups enhance the push-pull mechanism. |
Impact of Structural Modifications on Thermal Stability
The thermal stability of this compound derivatives is a crucial property, particularly for applications in materials science where processing and operational conditions can involve high temperatures. Stability is influenced by both intramolecular factors (bond strengths) and intermolecular forces (crystal lattice energy).
Key structural modifications that impact thermal stability include:
Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-NH2, -SO2NH-) and acceptors (O=S=O, -NH2) allows for the formation of extensive hydrogen bond networks in the solid state. These strong intermolecular interactions increase the energy required to break down the crystal lattice, leading to higher melting points and decomposition temperatures (Td).
Molecular Weight and Symmetry: Generally, an increase in molecular weight and molecular symmetry leads to more efficient crystal packing and stronger van der Waals forces, which contributes to enhanced thermal stability.
Introduction of Bulky or Rigid Groups: Incorporating bulky, rigid substituents (like adamantyl or phenyl groups) can restrict intramolecular rotations and increase the glass transition temperature (Tg) in polymeric derivatives. ntu.edu.tw This rigidity can also lead to higher thermal stability by hindering the pathways for thermal decomposition.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate thermal stability. DSC can determine melting points and glass transition temperatures, while TGA measures the weight loss of a sample as a function of temperature, indicating the onset of decomposition.
| Structural Modification | Anticipated Effect on Intermolecular Forces | Predicted Impact on Thermal Stability (e.g., Td) |
|---|---|---|
| N-alkylation of amino groups | Reduces H-bonding potential | Decrease |
| Introduction of a second phenyl ring (biphenyl derivative) | Increases π-stacking and van der Waals forces | Increase |
| Polymerization (incorporation into a polymer backbone) | Covalent bonds replace intermolecular forces | Significant Increase |
| Introduction of flexible alkyl chains | Disrupts crystal packing | Decrease |
Relationship Between Chemical Structure and Intermolecular Interaction Energies
The solid-state structure and macroscopic properties of this compound derivatives are dictated by the complex network of intermolecular interactions. The energy and nature of these interactions can be computationally dissected to understand their relative contributions to crystal packing.
The primary interactions governing the crystal structure are:
Hydrogen Bonds: Strong N-H···O and N-H···N hydrogen bonds are expected to be the most significant interactions, playing a dominant role in the formation of molecular dimers or chains. nih.govconicet.gov.ar The sulfonamide oxygen atoms are strong hydrogen bond acceptors, while the amine and sulfonamide N-H groups are effective donors.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the strength of the interaction, which is primarily dispersive in nature.
Computational methods like Pixel energy calculations can be used to quantify the energies of these interactions for specific molecular pairs within a crystal lattice. nih.gov This method partitions the total interaction energy (E_tot) into its coulombic (E_coul), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep) components. For strong hydrogen bonds, the coulombic (electrostatic) contribution is typically dominant. conicet.gov.ar For π-π stacking interactions, the dispersion component is the major stabilizing force. nih.gov Understanding this energy landscape is crucial for crystal engineering and predicting the physical properties of the material.
| Interaction Type | Molecular Pair Example | Dominant Energy Contribution | Typical Interaction Energy Range (kJ/mol) | Structural Role |
|---|---|---|---|---|
| N-H···O Hydrogen Bond | Sulfonamide N-H with Sulfonamide O | Coulombic | -20 to -45 | Forms strong dimers or chains, primary motif. |
| N-H···N Hydrogen Bond | Amine N-H with Amine N | Coulombic | -15 to -30 | Links primary motifs into sheets or 3D networks. |
| π-π Stacking | Parallel-displaced phenyl rings | Dispersion | -10 to -50 | Stabilizes layered structures. |
| C-H···O Interaction | Aromatic C-H with Sulfonamide O | Dispersion/Coulombic | -5 to -15 | Secondary interactions supporting the main framework. |
Applications of N 3,4 Diaminophenyl Methanesulfonamide in Chemical Synthesis and Materials Science
As a Key Intermediate or Building Block in Organic Synthesis
The strategic placement of two adjacent amino groups on a benzene (B151609) ring makes N-(3,4-diaminophenyl)methanesulfonamide a key intermediate for constructing more complex molecular architectures. researchgate.netutdallas.edu The diamine functionality serves as a highly reactive handle for forming new carbon-nitrogen bonds, enabling its use as a scaffold for a diverse range of organic compounds.
In multistep organic synthesis, protecting groups are often employed to prevent reactive sites like amines from undergoing unwanted side reactions. utdallas.edu However, the ortho-diamine motif in this compound is frequently used directly as a nucleophilic building block to construct larger molecules. Its utility lies in its capacity to react with various electrophiles to create intricate structures. This makes it an important precursor in the synthesis of compounds where the 1,2-diaminobenzene unit is a core structural element, serving as a foundation upon which further molecular complexity is built. Derivatives of this compound are valuable starting materials for creating a variety of organic molecules, including those used in the development of conductive materials. mdpi.com
The most prominent application of this compound in organic synthesis is as a precursor to heterocyclic compounds. The 1,2-diamine arrangement is ideal for condensation reactions with bifunctional reagents to form fused five- or six-membered rings. This approach is a cornerstone for the synthesis of numerous biologically and industrially significant heterocyclic systems.
Quinazolinones: These structures can be synthesized through multi-component reactions involving bifunctional anilines, providing a direct route to these important N-heterocycles. acs.org The reaction of the diamine with appropriate carbonyl-containing precursors can lead to the formation of the quinazolinone core.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved from various starting materials, including the reaction of hydrazides with other reagents. researchgate.net The diamino group can be transformed into a hydrazine (B178648) derivative, which then serves as a key intermediate for cyclization into a triazole ring. N-sulfonyl amidines, which can be derived from sulfonamides, have also been used as building blocks in the synthesis of 1,2,3-triazoles. nih.gov
Thiadiazoles: 1,3,4-Thiadiazoles are a well-known class of heterocycles synthesized through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of thioamides with sulfonyl azides. researchgate.netnih.govorganic-chemistry.orggavinpublishers.com The synthesis can proceed by converting one of the amino groups of this compound into a thiosemicarbazide, which is then cyclized. researchgate.net This class of compounds is recognized for its broad range of biological activities and applications in medicinal chemistry. gavinpublishers.comnih.gov
| Reagent Class | Resulting Heterocyclic System |
| α-Dicarbonyl Compounds | Quinoxalines |
| Carboxylic Acids or Derivatives | Benzimidazoles |
| Carbon Disulfide / Phosgene | Benzothiazole-2-thiol / Benzimidazol-2-one |
| Thiosemicarbazide Precursors | Fused 1,2,4-Triazoles |
| Hydrazonoyl Halides | Fused 1,3,4-Thiadiazoles |
Role in the Development of Functional Materials
The distinct electronic and structural features of this compound make it a compelling candidate for the creation of novel functional materials with tailored properties for specific high-performance applications.
Aromatic diamines are fundamental monomers for synthesizing high-performance polymers such as polyimides and polybenzimidazoles. This compound is particularly suited for creating proton-conducting polymers, which are the central component of proton-exchange membranes (PEMs) in fuel cells. nih.gov
The integration of sulfonic acid groups is essential for imparting proton conductivity to the polymer matrix. researchgate.net The methanesulfonamide (B31651) group on the this compound monomer can serve as a precursor to the required sulfonic acid functionality. The polymerization occurs via the two amino groups, incorporating the sulfonamide moiety into the polymer backbone or as a pendant group. The resulting polymer membranes exhibit microphase separation between hydrophobic and hydrophilic domains, forming channels that facilitate efficient proton transport. nih.gov The objective is to achieve high proton conductivity and robust water stability, similar to or exceeding that of benchmark materials like Nafion. researchgate.net Research in this area focuses on designing novel sulfonated polymers that offer high ion-exchange capacity (IEC) and excellent thermal and chemical stability for durable fuel cell applications. nih.gov
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While this compound is not a typical primary linker due to the absence of carboxylate groups, its diamino functionality makes it a valuable precursor for synthesizing more complex, custom-designed ligands. nih.gov
The amino groups can be chemically modified, for example, through condensation with aldehydes to form Schiff base ligands or by constructing larger heterocyclic systems on the diamine scaffold. These new, larger ligands can then be used to assemble MOFs with specific pore sizes and functionalities. rsc.org Another approach is the post-synthetic modification of an existing MOF, where the amino groups of the compound could react with the framework's linkers to introduce sulfonamide functionalities, potentially enhancing the MOF's properties for applications like selective gas adsorption. researchgate.net This strategy allows for the precise tuning of the chemical environment within the MOF pores. nih.gov
The molecular structure of this compound is well-suited for applications in nonlinear optics (NLO). researchgate.net The molecule possesses a "push-pull" electronic configuration, where the two amino groups act as strong electron-donating groups (the "push") and the methanesulfonamide group functions as an electron-withdrawing group (the "pull").
This arrangement, linked by the π-conjugated system of the benzene ring, facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. nih.gov Molecules with strong ICT character often exhibit high first-order hyperpolarizability (β), a key requirement for NLO materials used in technologies like frequency doubling and optical switching. nih.gov The efficiency of this process is related to a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The inherent asymmetry and push-pull nature of this compound make it a promising building block for larger chromophores or polymers with significant NLO responses for optoelectronic device applications. researchgate.net
| Molecular Feature | Role in Hyperpolarizability |
| Amino Groups (-NH2) | Electron-Donating Group ("Push") |
| Benzene Ring | π-Conjugated Bridge |
| Methanesulfonamide Group (-NHSO2CH3) | Electron-Withdrawing Group ("Pull") |
| Overall Effect | Intramolecular Charge Transfer (ICT) leading to high NLO response |
Use as an Amino-Protecting Group in Organic Synthesis
In the multi-step synthesis of complex organic molecules, such as peptides and pharmaceuticals, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. nih.govresearchgate.net An amino-protecting group is a chemical moiety that is selectively introduced to an amino group to render it unreactive, and which can be selectively removed later in the synthetic sequence. frontiersin.org
While not a conventional amino-protecting group itself, the methanesulfonyl group in this compound can be considered a permanent protecting group for one of the amino functionalities of the parent 1,2,4-triaminobenzene. More broadly, sulfonamides are sometimes employed as protecting groups for amines due to their stability to a wide range of reaction conditions. nih.gov The cleavage of a sulfonamide bond to deprotect the amine can be challenging, but various methods have been developed to achieve this transformation. The specific utility of the methanesulfonamide group in this context would depend on its stability and the conditions required for its removal relative to other functional groups in the molecule.
Advanced Analytical Methodologies for N 3,4 Diaminophenyl Methanesulfonamide
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary analytical technique for the identification and quantification of N-(3,4-diaminophenyl)methanesulfonamide, particularly in complex matrices. The inherent sensitivity and selectivity of LC-MS allow for the detection of trace levels of the compound. nih.gov Methodologies typically employ reversed-phase chromatography for separation, utilizing columns such as C18, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.com Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode, which readily protonates the basic amino groups of the analyte. shimadzu.com For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored to enhance specificity and achieve low limits of detection. nih.gov For this compound (molecular weight 201.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 202.06 would be selected as the precursor ion. uni.lu
Derivatization Strategies for Enhanced Detection and Signal Intensity
While this compound is amenable to direct LC-MS analysis, derivatization can be employed to significantly enhance detection sensitivity and improve chromatographic behavior, especially when ultra-trace level quantification is required. The two primary amino groups on the phenyl ring are reactive sites for various derivatizing agents.
Common strategies include:
Dansylation: Reacting the primary amino groups with dansyl chloride introduces a bulky, easily ionizable group, which can improve ionization efficiency and increase the mass of the analyte, moving it to a cleaner region of the mass spectrum.
Acetylation: The use of reagents like acetic anhydride or N,N-diacetyl-p-phenylenediamine (DAPPD) can convert the primary amines to their acetylated forms. nih.gov This modification can alter the polarity of the molecule, potentially improving peak shape and chromatographic retention.
Propionylation: Similar to acetylation, derivatization with propionic anhydride can increase the hydrophobicity of the molecule and enhance sensitivity by a significant factor. wikipedia.org
The selection of a derivatization strategy depends on the analytical goals, such as improving ionization, enhancing chromatographic separation, or increasing the specificity of MS/MS fragmentation.
In-Source Fragmentation-Information-Dependent Acquisition (DISF-IDA)
Information-Dependent Acquisition (IDA), also known as Data-Dependent Acquisition (DDA), is a powerful MS/MS technique for characterizing unknown compounds. biopharmaspec.comsciex.com In a typical IDA experiment, the mass spectrometer performs a survey scan (MS1) to identify the most intense precursor ions. biopharmaspec.com Subsequently, it automatically selects these ions for fragmentation (MS/MS) to obtain structural information. nih.gov
A variation of this technique, potentially involving in-source fragmentation, could be applied to the analysis of this compound. By applying a higher voltage within the ion source, fragmentation can be induced before the ions enter the mass analyzer. This "soft" fragmentation can provide initial structural clues. In an IDA workflow, the instrument would perform a full MS scan, and if ions corresponding to the parent molecule or its expected in-source fragments are detected above a certain threshold, it would trigger a full, higher-energy MS/MS scan on the parent ion. This two-stage fragmentation approach (in-source followed by collision cell) can provide comprehensive structural data, useful for identifying metabolites or degradation products where the core structure has been modified.
Purity Assessment and Characterization of Synthesis By-products
LC-MS is a cornerstone for assessing the purity of this compound and identifying potential by-products from its synthesis. shimadzu.com A typical synthesis route for this compound involves the reaction of methanesulfonyl chloride with a protected or precursor form of 3,4-phenylenediamine, often followed by a reduction step. google.commdpi.com
Potential by-products that could arise during synthesis include:
Isomeric Impurities: N-(2,3-diaminophenyl)methanesulfonamide could be present if the starting materials contain isomeric impurities.
Incompletely Reacted Precursors: Residual starting materials such as 4-amino-3-nitrophenylamine or related precursors may persist.
Over-sulfonated Products: Reaction at both amino groups could potentially lead to di-sulfonated by-products, although this is less likely under controlled conditions.
Oxidation Products: The diamino functionality is susceptible to oxidation, which can lead to the formation of colored impurities, especially if not handled under inert conditions. osha.gov
A high-resolution LC-MS method can effectively separate these impurities from the main compound. By comparing the mass spectra of the detected impurities with the theoretical masses of potential by-products, their identities can be tentatively assigned. Final confirmation would require the synthesis of reference standards for these impurities.
| Potential By-product | Chemical Formula | Monoisotopic Mass (Da) | Likely Origin |
|---|---|---|---|
| N-(2,3-diaminophenyl)methanesulfonamide | C₇H₁₁N₃O₂S | 201.0572 | Isomeric starting material |
| 4-Amino-3-nitrophenylamine | C₆H₇N₃O₂ | 153.0538 | Incomplete reduction step |
| N,N'-(4-amino-1,2-phenylene)bis(methanesulfonamide) | C₈H₁₃N₃O₄S₂ | 279.0300 | Over-reaction with methanesulfonyl chloride |
| N-(3,4-dihydrazinylphenyl)methanesulfonamide | C₇H₁₂N₄O₂S | 216.0681 | Side reaction during reduction |
Monitoring of Degradation Pathways and Stability Analysis
Stability testing is crucial to understand the degradation pathways of this compound. Phenylenediamine compounds are known to be susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to light, heat, and certain chemical environments. osha.govindustrialchemicals.gov.au The ortho-diamine arrangement in this compound makes it particularly prone to oxidative degradation, potentially forming highly colored quinone-imine type structures. nih.govnih.gov
A stability-indicating LC-MS method is developed to monitor the degradation of the parent compound and the formation of its degradation products under various stress conditions. These conditions typically include:
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress: Storage at high temperatures.
Photostability: Exposure to UV and visible light.
The LC-MS method would track the decrease in the peak area of this compound over time while simultaneously monitoring for the appearance of new peaks corresponding to degradation products. The mass-to-charge ratios of these new peaks can provide the molecular weights of the degradants, offering clues to their structures and the underlying degradation pathways.
| Stress Condition | Potential Degradation Pathway | Expected Degradation Product Type |
|---|---|---|
| Oxidative (e.g., H₂O₂) | Oxidation of diamino groups | Quinone-imines, Nitro derivatives |
| Photolytic (UV/Vis light) | Photo-oxidation and polymerization | Colored polymers, Oxidized species |
| Thermal (Heat) | Accelerated oxidation and hydrolysis | Various oxidized and hydrolyzed products |
| Acidic/Basic Hydrolysis | Cleavage of the sulfonamide bond | 3,4-Phenylenediamine and Methanesulfonic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-diaminophenyl)methanesulfonamide, and what reagents/conditions ensure high yields?
- Methodology : The compound is synthesized via multi-step reactions, often starting with sulfonylation of 3,4-diaminophenyl intermediates. Key reagents include methanesulfonyl chloride or trifluoromethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaH in DMF). For example, substitution reactions with nucleophiles (amines, thiols) require precise stoichiometry to avoid over-functionalization .
- Optimization : Microwave-assisted synthesis or flow chemistry improves reaction efficiency and purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Techniques :
- FT-IR/Raman : Identify sulfonamide (-SO₂NH-) and aromatic amine (-NH₂) vibrations (~1350 cm⁻¹ for S=O stretch; ~3300 cm⁻¹ for N-H) .
- UV-Vis : Detect electronic transitions influenced by the diaminophenyl moiety; λmax often observed at 250–300 nm .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In vitro assays : Use cancer cell lines (e.g., SKBR3, SKOV3) for cytotoxicity screening via MTT or resazurin assays. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antiproliferative activity .
- Structure-activity relationship (SAR) : Modify substituents on the diaminophenyl ring to evaluate effects on potency. For example, fluorinated analogs improve membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Strategy : Use directing groups (e.g., -SO₂NH₂) to control substitution sites. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection. For example, nitration occurs preferentially at the para position relative to the sulfonamide group .
- Experimental validation : Compare experimental outcomes (HPLC/MS) with DFT-predicted transition states to refine reaction conditions .
Q. What computational approaches are used to resolve contradictions in spectral data for sulfonamide derivatives?
- DFT calculations : Simulate IR/Raman spectra and compare with experimental data to assign vibrational modes. For instance, discrepancies in S=O stretching frequencies may arise from solvent effects or crystal packing .
- NBO analysis : Investigate hyperconjugative interactions affecting electronic properties, such as charge transfer between sulfonamide and aromatic rings .
Q. How does this compound interact with biological targets like NMDA receptors?
- Mechanistic insight : The sulfonamide moiety acts as a hydrogen-bond acceptor, while the diaminophenyl group engages in π-π stacking with receptor residues. Radioligand binding assays (e.g., using [³H]-MK-801) quantify receptor affinity .
- In silico docking : Molecular dynamics simulations predict binding poses in receptor pockets, guiding rational design of analogs with higher selectivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Process optimization : Use continuous flow reactors to maintain consistent temperature/pH. In-line analytics (e.g., PAT tools) monitor reaction progress in real time .
- Quality control : Implement orthogonal characterization (HPLC, LC-MS, XRD) to ensure purity. Residual solvent analysis (GC-MS) prevents contamination .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the anticancer efficacy of this compound derivatives?
- Possible factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
